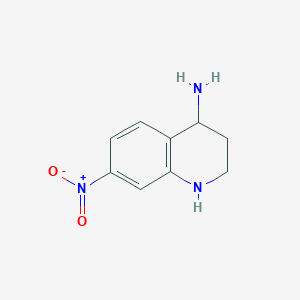

7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

7-nitro-1,2,3,4-tetrahydroquinolin-4-amine |

InChI |

InChI=1S/C9H11N3O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-2,5,8,11H,3-4,10H2 |

InChI Key |

QEMNRXNTKYILFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C1N)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 7 Nitro 1,2,3,4 Tetrahydroquinolin 4 Amine

Chemical Reactivity of the Nitro Group and its Derivatives

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself susceptible to a range of chemical modifications, most notably reduction.

While specific photolytic studies on 7-nitro-1,2,3,4-tetrahydroquinolin-4-amine are not extensively documented in the literature, the photochemistry of nitroaromatic compounds has been a subject of considerable investigation. Generally, the direct photolysis of nitroaromatic compounds in aqueous solutions can lead to the formation of various intermediates, including nitrophenols, nitrohydroquinones, and nitroso compounds. The degradation mechanism is often suggested to proceed through a nitro-nitrite intramolecular rearrangement. The quantum yields for the removal of nitroaromatics are typically in the range of 10-3 to 10-4.

In the presence of hydroxyl radical sources such as hydrogen peroxide (H₂O₂), the degradation of nitroaromatic compounds can be significantly enhanced through advanced oxidation processes. These processes lead to the formation of highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its eventual mineralization.

It has also been observed that the photolysis of nitroaromatic compounds, particularly ortho-nitrophenols, under ultraviolet-visible light can generate nitrous acid (HONO) through an intramolecular hydrogen transfer. This process is influenced by factors such as irradiation intensity and the pH of the solution.

Reactions Involving the Amine Functionality at C4

The primary amine at the C4 position is a key site for a variety of chemical modifications, including acylation and the formation of cationic ammonium (B1175870) derivatives. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse molecular architectures.

The primary amino group at the C4 position of the tetrahydroquinoline ring can readily undergo acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. While specific examples for this compound are not detailed in the available literature, the acylation of similar tetrahydroquinoline structures is a well-established transformation. For instance, 1,2,3,4-tetrahydroquinoline (B108954) can be acylated with 2-(4-isobutylphenyl)propanoyl chloride in dichloromethane in the presence of triethylamine to yield the corresponding amide. This type of reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Examples of Acylation Reactions on Tetrahydroquinoline Scaffolds

| Amine Reactant | Acylating Agent | Product | Reference |

| 1,2,3,4-Tetrahydroquinoline | 2-(4-Isobutylphenyl)propanoyl chloride | 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one | mdpi.com |

This reaction provides a versatile method for introducing a variety of functional groups onto the C4-amino nitrogen, thereby modifying the steric and electronic properties of the molecule.

The primary amine at the C4 position can be alkylated to form secondary, tertiary, and ultimately quaternary ammonium salts. The formation of quaternary ammonium salts, also known as the Menschutkin reaction, typically involves the reaction of a tertiary amine with an alkyl halide. nih.gov This SN2 reaction leads to the formation of a permanently charged cationic species. nih.gov

While specific examples of the quaternization of the C4-amino group of this compound are not available, the general principle of amine alkylation is a fundamental reaction in organic chemistry. The reaction of a primary amine with an alkyl halide will proceed sequentially to form the secondary, tertiary, and finally the quaternary ammonium salt.

Table 2: General Scheme for the Formation of Quaternary Ammonium Salts

| Reactant 1 (Amine) | Reactant 2 (Alkyl Halide) | Product |

| R-NH₂ | R'-X | [R-NR'₃]⁺X⁻ (in excess R'-X) |

The formation of such cationic derivatives can significantly alter the solubility and biological activity of the parent molecule.

Interconversion of Nitro and Amino Groups

The nitro and amino groups on the tetrahydroquinoline scaffold can be interconverted through reduction and oxidation reactions, respectively. These transformations are crucial for the synthesis of various substituted derivatives.

The reduction of the 7-nitro group to a 7-amino group is a common and well-established transformation. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation over palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. nih.gov Other methods include the use of metals in acidic media, such as iron in acetic acid, or other reducing agents like sodium hydrosulfite and tin(II) chloride. nih.gov The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For example, catalytic hydrogenation is a versatile method for the reduction of nitro groups in the synthesis of tetrahydroquinolines. nih.gov

Conversely, the oxidation of an amino group to a nitro group is a more challenging transformation. However, methods for the oxidation of heterocyclic amines to their corresponding nitro compounds have been developed. One such method involves the use of dinitrogen pentoxide. colab.ws Other oxidizing agents that have been used for the conversion of anilines to nitroarenes include peroxyacids and sodium perborate.

Oxidation Pathways of Tetrahydroquinoline Derivatives

The tetrahydroquinoline ring system is susceptible to oxidation, leading to the formation of the corresponding aromatic quinoline (B57606). This process, known as aromatization or dehydrogenation, can be achieved using a variety of oxidizing agents.

The metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium ions has been observed in studies using human liver microsomes. nih.gov This oxidation is often catalyzed by cytochrome P450 enzymes, particularly CYP3A4. nih.gov Chemical methods for the aromatization of tetrahydroisoquinolines, a related class of compounds, include the use of pyridine-N-oxide at high temperatures. The oxidation of the tetrahydroquinoline ring can also be influenced by the substituents present. For instance, the presence of electron-donating or electron-withdrawing groups can affect the ease of oxidation and the stability of the resulting quinoline.

Advanced Spectroscopic and Structural Characterization of 7 Nitro 1,2,3,4 Tetrahydroquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the carbon framework and the precise placement and stereochemical relationships of hydrogen atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide foundational information about the chemical environment of each atom within the 7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The aromatic region is expected to show signals for the protons on the nitro-substituted benzene (B151609) ring. The presence of the electron-withdrawing nitro group at the C7 position, along with the amino group at C4 and the secondary amine within the heterocyclic ring, significantly influences the chemical shifts of the aromatic protons. The aliphatic protons on the tetrahydropyridine (B1245486) ring (at C2, C3, and C4) will appear in the upfield region of the spectrum. The multiplicity of these signals (e.g., triplets, doublets of doublets) provides critical information about the connectivity between adjacent protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, displays a single peak for each unique carbon atom. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Carbons in the aromatic ring will resonate at lower field compared to the sp³-hybridized carbons of the saturated portion of the ring system. The carbon atom attached to the nitro group (C7) and the one bearing the amino group (C4) are expected to be significantly shifted due to the electronic effects of these substituents.

A detailed analysis of the chemical shifts and coupling constants from these 1D NMR experiments allows for the initial assignment of the molecular structure.

Table 1: Hypothetical ¹H NMR Data for this compound This table is a representation of expected values and is for illustrative purposes.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.0 | d | ~8.5 |

| H-6 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |

| H-8 | 7.0 - 7.2 | d | ~2.0 |

| H-4 | 4.0 - 4.2 | t | ~6.0 |

| H-2 | 3.3 - 3.5 | t | ~6.0 |

| H-3 (axial) | 2.0 - 2.2 | m | - |

| H-3 (equatorial) | 1.8 - 2.0 | m | - |

| NH | 4.5 - 5.0 | br s | - |

| NH₂ | 2.5 - 3.0 | br s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound This table is a representation of expected values and is for illustrative purposes.

| Carbon Assignment | Chemical Shift (ppm) |

| C-8a | 148 - 150 |

| C-7 | 145 - 147 |

| C-4a | 135 - 137 |

| C-5 | 125 - 127 |

| C-6 | 120 - 122 |

| C-8 | 115 - 117 |

| C-4 | 48 - 52 |

| C-2 | 40 - 43 |

| C-3 | 30 - 33 |

To confirm the assignments made from 1D NMR and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments is employed. harvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the spin systems within the aliphatic portion of the molecule, for instance, confirming the H-2 -> H-3 -> H-4 connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the ¹³C spectrum based on the more readily assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the entire molecular skeleton, for example, by showing correlations from the H-5 proton to carbons C-4, C-7, and C-8a, thus confirming the arrangement of the aromatic ring and its connection to the heterocyclic system.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the amino group at C-4. For example, a NOE between H-4 and a specific proton at C-3 could indicate their cis or trans relationship.

Together, these 2D NMR techniques provide a detailed and robust picture of the molecular structure and conformation of this compound in solution. youtube.com

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₉H₁₁N₃O₂), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This experimental mass can be compared to the calculated exact mass (193.0851) to confirm the elemental formula and, by extension, the molecular identity with a high degree of confidence.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure. For example, potential fragmentation pathways for this molecule could include the loss of the nitro group (NO₂), the amino group (NH₂), or cleavage of the tetrahydropyridine ring. Analysis of these fragment masses helps to piece together the structural components of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound This table is a representation of expected values and is for illustrative purposes.

| Ion | m/z (predicted) | Possible Identity |

| [M+H]⁺ | 194.0924 | Protonated molecular ion |

| [M]⁺ | 193.0851 | Molecular ion |

| [M-NH₂]⁺ | 177.0769 | Loss of the amino group |

| [M-NO₂]⁺ | 147.0919 | Loss of the nitro group |

X-ray Diffraction Analysis for Solid-State Structures

While NMR provides detailed information about the molecule's structure in solution, X-ray diffraction analysis of a single crystal reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

X-ray crystallography can definitively determine the bond lengths, bond angles, and torsional angles of the molecule. A key piece of information obtained for this compound would be the conformation of the six-membered tetrahydropyridine ring. Such rings typically adopt a half-chair or sofa conformation to minimize steric strain. nih.gov The analysis would reveal which atoms deviate from the plane of the ring and by how much. Furthermore, it would establish the orientation of the substituents on this ring, for example, whether the amino group at the C4 position is in an axial or equatorial position relative to the ring.

In the solid state, molecules interact with their neighbors through various non-covalent forces. X-ray diffraction analysis provides a detailed map of these intermolecular interactions. For this compound, the presence of the secondary amine (N-H), the primary amine (NH₂), and the nitro group (NO₂) creates multiple opportunities for hydrogen bonding.

The analysis would identify the specific hydrogen bond donors (the NH groups) and acceptors (the nitrogen of another amine, the oxygens of the nitro group) and measure the precise distances and angles of these bonds. These hydrogen bonding networks, along with other interactions like π-π stacking between the aromatic rings, dictate how the molecules pack together to form the crystal lattice. Understanding this molecular packing is crucial as it can influence physical properties of the solid material such as its melting point, solubility, and stability.

Following a comprehensive search of scientific databases and literature, it has been determined that there is no specific published research available for the chemical compound "this compound." Consequently, detailed experimental data regarding its stereochemistry, regioisomerism, and infrared spectroscopy is not present in the accessible scientific record.

The provided outline requests an in-depth analysis of this particular molecule, including:

Infrared (IR) Spectroscopy for Functional Group Identification

Without any dedicated studies on this compound, it is impossible to furnish the specific research findings, data tables, and detailed discussions required by the prompt.

Research has been conducted on related but distinct compounds, such as various regioisomers of nitro-1,2,3,4-tetrahydroquinoline and other substituted tetrahydroquinolines. For instance, studies on the nitration of tetrahydroquinoline have led to the characterization of its 5-, 6-, 7-, and 8-nitro isomers, but not the 4-amino substituted derivative requested. Similarly, while general principles of IR spectroscopy can predict the expected absorption bands for the functional groups present (amine, nitro, and aromatic rings), no experimentally obtained spectrum for this compound has been published.

Therefore, the generation of a scientifically accurate article strictly adhering to the provided outline for "this compound" cannot be fulfilled at this time due to the absence of primary scientific literature and data for this specific compound.

Computational and Theoretical Chemistry Studies of 7 Nitro 1,2,3,4 Tetrahydroquinolin 4 Amine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a leading quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org It is widely employed to predict the geometric, electronic, and reactivity properties of molecules with high accuracy. chemrxiv.orgrsc.org For 7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine, DFT calculations can reveal fundamental aspects of its molecular nature.

Geometry Optimization and Electronic Structure Calculations

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the molecule's geometry is adjusted to find the lowest energy conformation. ijopaar.com This process has been successfully applied to study related nitro-tetrahydroquinoline isomers. researchgate.net

The optimization yields precise data on bond lengths, bond angles, and dihedral angles that define the molecular architecture. For this compound, this would involve characterizing the puckering of the saturated heterocyclic ring and the spatial orientation of both the nitro group on the aromatic ring and the amine group at the C4 position. The results of such a calculation would be presented in a detailed table of geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: The following data is illustrative to represent the typical output of a DFT geometry optimization and is not derived from a published study on this specific molecule.

| Parameter | Type | Atoms Involved | Value |

| Bond Length | C-C | C4-C4a | ~ 1.52 Å |

| Bond Length | C-N (aliphatic) | C4-N (amine) | ~ 1.47 Å |

| Bond Length | C-N (aromatic) | C7-N (nitro) | ~ 1.48 Å |

| Bond Length | N-O (nitro) | N-O | ~ 1.22 Å |

| Bond Angle | C-N-C | C2-N1-C8a | ~ 118° |

| Bond Angle | O-N-O (nitro) | O-N-O | ~ 124° |

| Dihedral Angle | C-C-N-C | C3-C4-N1-C8a | ~ -45° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Chemical Reactivity

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. thaiscience.info

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap implies the molecule is more reactive and polarizable. researchgate.netnih.gov

For this compound, the electron-donating character of the two amine groups (at positions 1 and 4) would be expected to raise the energy of the HOMO. Conversely, the powerful electron-withdrawing nature of the nitro group at position 7 would significantly lower the energy of the LUMO. thaiscience.infonih.gov This combined effect likely results in a relatively small HOMO-LUMO gap, suggesting the compound is chemically reactive.

Table 2: Illustrative Frontier Orbital Energies for this compound Note: The following values are hypothetical and serve to illustrate the concepts of FMO analysis. They are based on typical values for similar nitroaromatic amine compounds.

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 3.70 |

Calculation of Global Reactivity Descriptors (Chemical Hardness, Electrophilicity, Chemical Potential)

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. mdpi.comresearchgate.net These descriptors, defined within the framework of conceptual DFT, help classify the molecule's behavior in chemical reactions. irjweb.com

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate a better electron acceptor. irjweb.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined by the equation ω = μ² / (2η). ijopaar.comirjweb.com A high electrophilicity index characterizes a good electrophile. ijopaar.com

Using the illustrative energies from Table 2, the global reactivity descriptors for this compound can be calculated.

Table 3: Illustrative Global Reactivity Descriptors for this compound Note: These values are calculated from the illustrative data in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.00 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.85 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.32 |

Solvation Effects in Computational Models

Calculations performed in the gas phase can differ significantly from behavior in a solution. Therefore, incorporating solvent effects is critical for accurately modeling chemical systems. chemrxiv.org Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used. youtube.comnih.gov These models simulate the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule. nih.gov

For this compound, which possesses polar amine and nitro groups, interactions with a polar solvent like water would be significant. A computational study including a solvent would provide more realistic values for its electronic properties and reactivity descriptors, as has been demonstrated for related tetrahydroquinoline systems where calculations were performed in both gas and aqueous phases. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations

While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a view of conformational dynamics, stability, and intermolecular interactions. mdpi.com

Conformational Stability and Dynamics of the Compound

MD simulations of this compound would reveal its conformational landscape and stability. The saturated portion of the tetrahydroquinoline ring is not planar and can adopt various puckered conformations. An MD simulation could track the transitions between these conformations, identifying the most stable forms and the energy barriers between them.

Furthermore, the simulation would show the dynamic behavior of the exocyclic amine group at position 4, including its rotational freedom and potential for forming intramolecular hydrogen bonds with the heterocyclic nitrogen (N1) or the nitro group. In studies of related tetrahydroquinoline derivatives, MD simulations over periods such as 100 nanoseconds have been used to confirm stable protein-ligand interactions and favorable dynamics, which is a testament to the power of this technique in understanding molecular behavior. mdpi.comresearchgate.netsciety.org

In Silico Mechanistic Pathway Elucidation

In silico mechanistic pathway elucidation involves the use of computational methods to map out the step-by-step processes of chemical reactions. This approach is instrumental in understanding how reactants are converted into products, including the identification of transient intermediates and high-energy transition states.

Transition State Analysis in Reaction Mechanisms

Transition state analysis is a cornerstone of computational reaction mechanism studies. It focuses on identifying the highest energy point along a reaction coordinate, known as the transition state. The structure and energy of the transition state are critical for determining the feasibility and rate of a chemical reaction.

For the synthesis of related nitro-tetrahydroquinolines, computational studies have been employed to understand the regioselectivity of the nitration of N-protected tetrahydroquinolines. A theoretical study on the nitration of N-acetyl- and N-trifluoroacetyl-tetrahydroquinoline utilized density functional theory (DFT) calculations at the B3LYP/6-31++G** level to analyze the transition states for nitration at different positions of the benzene (B151609) ring. researchgate.net This analysis helps in predicting the most likely position of substitution by comparing the activation energies required to reach each transition state. Although this study does not directly involve this compound, the principles of transition state analysis would be similarly applied to understand its formation and subsequent reactions.

Assessment of Reaction Thermodynamics and Kinetics

Computational chemistry allows for the assessment of the thermodynamics and kinetics of chemical reactions, providing data on reaction energies, enthalpies, and free energies, as well as activation energies. These parameters are crucial for predicting the spontaneity and speed of a reaction.

In the context of tetrahydroquinoline chemistry, computational studies have been used to evaluate the stability of intermediates and products. For instance, the energies of the σ-complexes (arenium ions) formed during the electrophilic nitration of N-protected tetrahydroquinolines have been calculated to predict the most favorable reaction pathway. researchgate.net The relative energies of these intermediates provide a thermodynamic basis for the observed regioselectivity. The kinetic aspect is addressed by calculating the energy barriers (activation energies) associated with the formation of these intermediates.

Table 1: Computationally Derived Thermodynamic Data for Nitration Intermediates of a Protected Tetrahydroquinoline

| Intermediate (σ-complex) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 5-nitro isomer | 3.5 | 3.2 |

| 6-nitro isomer | 4.0 | 4.1 |

| 7-nitro isomer | 0.0 | 0.0 |

| 8-nitro isomer | 7.9 | 6.1 |

Note: Data is based on computational studies of a related N-protected tetrahydroquinoline and is illustrative of the approach. The 7-nitro isomer is the most stable intermediate. researchgate.net

Computational Insights into Regioselectivity of Substitution Reactions

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of synthetic chemistry. Computational methods offer profound insights into the factors governing the regioselectivity of substitution reactions on aromatic rings.

A detailed computational study on the nitration of N-protected tetrahydroquinoline has demonstrated how theoretical calculations can explain and predict the outcome of such reactions. researchgate.net The study revealed that for the neutral, protected tetrahydroquinoline, the 7-position is the most favored for electrophilic attack by the nitronium ion (NO₂⁺). This preference is attributed to the electronic properties of the molecule, where the nitrogen atom of the saturated ring acts as an electron-donating group, activating the aromatic ring, particularly at the para-position (C7).

The computational analysis involved calculating the energies of the four possible σ-complex intermediates corresponding to nitration at the C5, C6, C7, and C8 positions. The results consistently showed that the intermediate leading to the 7-nitro product is the most stable, thus explaining the observed high regioselectivity for the 7-nitro isomer. researchgate.net These findings underscore the predictive power of computational chemistry in understanding and designing selective organic syntheses. While this study focuses on the precursor, the same computational methodologies would be invaluable in predicting the regioselectivity of further substitution reactions on this compound itself.

Mechanistic Investigations in the Synthesis and Transformations of Tetrahydroquinolines

Mechanistic Pathways of Domino Reactions

Domino reactions, also referred to as tandem or cascade reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. mdpi.com This strategy is prized in organic synthesis for its atom economy, reduced waste, and ability to rapidly build molecular complexity from simple starting materials. mdpi.com Several domino approaches have been developed for the synthesis of tetrahydroquinolines, often involving an initial reduction or oxidation event that triggers a subsequent cyclization. mdpi.comnih.gov

One of the most effective domino strategies for synthesizing tetrahydroquinolines from nitro-aromatic precursors is the reduction-reductive amination sequence. mdpi.com This process is particularly relevant for the synthesis of compounds bearing a nitro group, such as 7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine.

The general mechanism, often carried out under catalytic hydrogenation conditions (e.g., using Pd/C and H₂), proceeds through the following detailed steps: mdpi.comfrontiersin.org

Nitro Group Reduction: The sequence begins with the catalytic reduction of an aromatic nitro group on a substrate, such as a 2-nitroarylketone, to the corresponding aniline (B41778). mdpi.com This transformation can also be achieved using dissolving metal reductions, for instance, with iron powder in acetic or hydrochloric acid. mdpi.com

Intramolecular Condensation (Imine/Enamine Formation): The newly formed aniline nitrogen then acts as an intramolecular nucleophile, attacking the side-chain carbonyl group. This condensation reaction typically forms a cyclic imine or, if an equilibrium exists, its tautomeric enamine. youtube.com The formation of the iminium ion is often facilitated by slightly acidic conditions. youtube.comyoutube.com

Cyclic Imine/Enamine Reduction: The cyclic C=N double bond of the imine intermediate is subsequently reduced under the same catalytic hydrogenation conditions. frontiersin.orgmasterorganicchemistry.com This final reduction step yields the saturated tetrahydroquinoline ring system. mdpi.com

A key advantage of using specific reducing agents like sodium cyanoborohydride (NaBH₃CN) is its chemoselectivity; it reduces the protonated iminium ion much faster than it reduces the starting ketone or aldehyde, allowing the entire sequence to occur in one pot. youtube.commasterorganicchemistry.com This tandem sequence has been successfully used to synthesize a variety of 2-alkyl- and 2-alkyl-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters with high diastereoselectivity. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) provides another powerful domino pathway to the tetrahydroquinoline skeleton, particularly when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group. mdpi.com

The proposed mechanism for an SNAr-terminated domino sequence can be outlined as follows:

Initial Nucleophilic Attack: The reaction often starts with an intermolecular nucleophilic attack. For instance, an amine can attack a fluoronitrobenzene at the carbon bearing the fluorine, which acts as a leaving group. nih.gov

Formation of the Key Intermediate: This initial SNAr reaction produces an intermediate that now possesses a side chain capable of a second, intramolecular reaction.

Intramolecular Cyclization: The terminal step is an intramolecular cyclization. This can occur via a Michael addition if the side chain contains a suitable acceptor. mdpi.com Alternatively, in substrates like N-(2-chlorophenyl)enaminones, the cyclization proceeds via an intramolecular SNAr reaction where the enamine nitrogen attacks the carbon bearing the chlorine, displacing it to form the tetrahydroquinoline ring. The electron-withdrawing nitro group is crucial as it stabilizes the transient, negatively charged Meisenheimer complex that forms during the nucleophilic attack, thereby facilitating the substitution.

This strategy was demonstrated in the assembly of tetrahydroquinolines through consecutive additions to a 4-nitrofluorobenzene and a Michael acceptor. nih.gov

The formation of nitrogen-containing heterocycles via intramolecular nitrene C-H insertion is a powerful C-N bond-forming strategy. illinois.edu This method relies on the generation of a highly reactive nitrene intermediate, which can then insert into a C-H bond on a tethered alkyl chain to form the heterocyclic ring. illinois.edunih.gov

The mechanism typically involves these key stages:

Nitrene Precursor Activation: The process starts with a precursor, commonly an organic azide (B81097), that can be converted into a nitrene. This conversion is usually promoted by transition metals (e.g., rhodium, manganese, iron) or photolysis. illinois.edu

Formation of a Metal-Nitrenoid Species: In metal-catalyzed reactions, the azide coordinates to the metal center and extrudes N₂, forming a metal-nitrenoid intermediate. This species is more selective and manageable than a free nitrene. illinois.edu

Intramolecular C-H Insertion: The metal-nitrenoid, being electrophilic, attacks a C-H bond on an adjacent side chain. This insertion is often concerted, proceeding through a three-centered, two-electron transition state. The reaction typically favors insertion into C-H bonds that allow for the formation of thermodynamically stable five- or six-membered rings. nih.gov For the synthesis of tetrahydroquinolines, this would involve a 1,6-C-H insertion.

While well-developed for many systems, the application of nitrene C-H insertion for the synthesis of simple tetrahydroquinolines is less common than other methods but remains a potent tool for constructing complex nitrogen heterocycles. illinois.edu

Transition metals, including palladium, gold, and manganese, are widely used to catalyze the cyclization reactions that form tetrahydroquinolines. mdpi.comnih.govacs.org The specific steps of the catalytic cycle depend on the metal and the nature of the substrates, but a general cycle for a metal-promoted intramolecular hydroamination/cyclization can be described.

For a gold-catalyzed tandem hydroamination/transfer hydrogenation, the proposed cycle is as follows: organic-chemistry.org

π-Activation: The gold(I) catalyst acts as a soft π-Lewis acid, coordinating to and activating a propargylamine's alkyne functionality.

Nucleophilic Attack: The tethered amine group attacks the activated alkyne in an intramolecular fashion. This hydroamination step typically follows Baldwin's rules for ring closure. libretexts.org

Protodeauration/Isomerization: Protonolysis of the resulting vinyl-gold intermediate releases the gold catalyst and generates an enamine or imine intermediate.

Chiral Lewis Acid Activation & Reduction: In asymmetric variants, the same gold catalyst can then act as a chiral Lewis acid, coordinating to the imine. This complex then accepts a hydride from a hydrogen donor (like a Hantzsch ester) in an enantioselective transfer hydrogenation step to yield the chiral tetrahydroquinoline. organic-chemistry.org

A different mechanism is operative in borrowing hydrogen (BH) catalysis using manganese pincer complexes. nih.gov This process involves the oxidation of a secondary alcohol to a ketone, condensation with an amino alcohol (like 2-aminobenzyl alcohol) to form an enamine or imine, and subsequent reduction by the hydrogen "borrowed" earlier, all orchestrated within the manganese catalyst's coordination sphere. nih.gov

Elucidation of Imino Diels-Alder Cycloaddition Mechanisms

The imino Diels-Alder reaction, often known as the Povarov reaction, is a powerful and convergent method for synthesizing substituted tetrahydroquinolines. nih.govresearchgate.net It is a formal [4+2] cycloaddition between an electron-rich alkene (dienophile) and an N-aryl imine (azadiene), which is typically generated in situ. researchgate.net

The generally accepted mechanism for the acid-catalyzed, three-component Povarov reaction is as follows: nih.gov

Imine Formation: The reaction is initiated by the condensation of an arylamine with an aldehyde, promoted by a Lewis or Brønsted acid catalyst (e.g., p-toluenesulfonic acid, Cu(OTf)₂, BF₃·OEt₂). nih.govresearchgate.net This step forms a protonated N-aryl aldimine, a highly electrophilic intermediate.

[4+2] Cycloaddition: The electron-rich alkene then acts as the dienophile and attacks the electrophilic iminium ion in a stepwise or concerted cycloaddition. The asynchronous but concerted pathway is often favored in theoretical studies. nih.gov The regioselectivity of this step determines the substitution pattern of the final product.

Rearomatization: The resulting cycloadduct is a cationic intermediate that undergoes deprotonation to regenerate the aromaticity of the aniline ring, yielding the final tetrahydroquinoline product.

In some variations, the dienophile is a β-enamino ester, itself generated in situ from the reaction of an arylamine with an alkyne like methyl propiolate. nih.gov This domino approach successfully creates polysubstituted tetrahydroquinolines in a single pot. nih.gov

Table 1: Catalysts Used in Imino Diels-Alder Reactions for Tetrahydroquinoline Synthesis

| Catalyst | Dienophile | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | In situ β-enamino ester | Ethanol, Reflux | Polysubstituted tetrahydroquinolines | nih.gov |

| Copper(II) triflate (Cu(OTf)₂) | trans-Anethole | Acetonitrile, Room Temp | 2,4-Diaryl tetrahydroquinolines | researchgate.net |

| Boron trifluoride etherate (BF₃·OEt₂) | trans-Isoeugenol | PEG-400, Room Temp | 2,4-Diaryl tetrahydroquinolines | researchgate.net |

| Molecular Iodine (I₂) | Isoeugenol | Propylene Carbonate, Room Temp | Functionalized tetrahydroquinolines | researchgate.net |

| Chiral Phosphoric Acid | Benzyl N-vinylcarbamate | Dichloromethane, -20 °C | Enantioselective cis-2,4-disubstituted THQs | organic-chemistry.org |

Stereochemical Control and Diastereoselectivity Mechanisms

Controlling the stereochemistry during the synthesis of the tetrahydroquinoline ring is critical, especially when creating chiral centers at positions C2 and C4. The relative orientation of substituents at these positions (cis or trans) is often dictated by the reaction mechanism and conditions.

In domino reduction-reductive amination sequences, high diastereoselectivity is frequently observed. nih.govresearchgate.net For example, the catalytic hydrogenation of precursors with a side-chain ester often results in the trans-fused product. nih.gov This is attributed to the steric bulk of the ester group directing the addition of hydrogen from the opposite face of the molecule during the reduction of the cyclic imine intermediate. nih.gov Similarly, in the synthesis of 2-alkyl-4-carboxylate tetrahydroquinolines, the final products are often isolated as a single diastereomer with the C2 alkyl group cis to the C4 ester. researchgate.net

The intramolecular nitro-Mannich reaction provides another example of high diastereoselectivity. researchgate.net The reaction between 2-aminonitroalkenes and various aldehydes, catalyzed by a base, consistently yields 3-nitrotetrahydroquinolines with a strong preference for the trans-diastereoisomer. researchgate.net

Table 2: Diastereoselectivity in the Intramolecular Nitro-Mannich Reaction

| Aldehyde | Yield | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|

| Benzaldehyde | 95% | >95:5 | researchgate.net |

| 4-Nitrobenzaldehyde | 98% | >95:5 | researchgate.net |

| 4-Methoxybenzaldehyde | 96% | >95:5 | researchgate.net |

| 2-Chlorobenzaldehyde | 98% | >95:5 | researchgate.net |

| Cyclohexyl carboxaldehyde | 65% | 90:10 | researchgate.net |

| Ethyl glyoxylate | 70% (conversion) | 60:40 | researchgate.net |

In imino Diels-Alder reactions, diastereoselectivity is influenced by the transition state geometry. The cycloaddition can proceed via an endo or exo transition state, which leads to different relative stereochemistries in the product. nih.govyoutube.com The use of chiral catalysts, such as chiral phosphoric acids, has proven highly effective in controlling both the diastereoselectivity and enantioselectivity, often favoring the formation of the cis product with high enantiomeric excess. organic-chemistry.orgnih.gov

Strategic Derivatization and Scaffold Expansion of 7 Nitro 1,2,3,4 Tetrahydroquinolin 4 Amine

Synthesis of Hybrid Molecular Architectures (e.g., Tetrahydroquinoline-Triazole Compounds)

The integration of the 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) scaffold with a triazole ring creates hybrid molecules with potentially novel properties. Triazoles are well-regarded in medicinal chemistry for their metabolic stability and ability to engage in hydrogen bonding. The synthesis of such hybrids can be approached through the functionalization of the 4-amino group.

One common strategy involves converting the primary amine of 7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine into an azide (B81097). This can be achieved via diazotization followed by substitution with an azide salt. The resulting 4-azido-7-nitro-1,2,3,4-tetrahydroquinoline is a versatile intermediate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the azide with a terminal alkyne. The diversity of commercially available or synthetically accessible alkynes provides a straightforward path to a large library of tetrahydroquinoline-triazole hybrids.

Alternatively, 1,2,4-triazoles can be constructed. For instance, the 4-amino group can be acylated, and the resulting amide can be further elaborated. Reaction of the 4-amino group with a reagent like N,N'-dicarbonyldiimidazole can form an intermediate that, upon reaction with a hydrazide, can cyclize to form a 1,2,4-triazole (B32235) ring.

Table 1: Representative Synthetic Pathway for Tetrahydroquinoline-1,2,3-Triazole Hybrids

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | 1. NaNO₂, HCl2. NaN₃ | 4-Azido-7-nitro-1,2,3,4-tetrahydroquinoline | Formation of the key azide intermediate. |

Construction of Spirocyclic Systems Based on the Tetrahydroquinoline Core

Spirocyclic systems, where two rings share a single atom, are of great interest as they introduce three-dimensionality into molecular scaffolds. The 4-position of the tetrahydroquinoline core is an ideal anchor point for constructing such systems. researchgate.net A general strategy for creating spirocyclic tetrahydroquinolines often involves intramolecular reactions where a functional group tethered to the nitrogen at position 1 cyclizes onto the C4 position. researchgate.net

For this compound, the existing amine at C4 can be utilized as a reactive handle. One potential approach is a Pictet-Spengler-type reaction. First, the primary amine at C4 could be converted into a secondary amine via reductive amination with an aldehyde that also contains a reactive group (e.g., an indole (B1671886) or a phenol). Subsequent acid-catalyzed cyclization could then form a new ring spiro-fused at the C4 position.

Another method involves the conversion of the 4-amino group into a different functional group that can participate in cyclization. For example, oxidation to a ketone (after protection of the N1 amine) would yield a 7-nitro-1,2,3,4-tetrahydroquinolin-4-one. This ketone is a versatile precursor for various spirocyclization reactions, such as the three-component synthesis of spiroazetidinimine oxindoles or annulations to form spiro-cyclopentene rings. rsc.org While these methods are applied to oxindoles, the underlying principles of using a ketone for spirocyclization are broadly applicable.

Integration with Other Heterocyclic Scaffolds (e.g., Indole)

Fusing or linking the 7-nitro-1,2,3,4-tetrahydroquinoline core with other heterocyclic systems like indole can produce complex molecules with expanded structural diversity. Indoles are a privileged scaffold in drug discovery. A direct integration can be achieved by forming a bond between the two moieties.

The 4-amino group provides a convenient point for connection. A classic approach is the formation of an amide bond by reacting this compound with an indole derivative bearing a carboxylic acid group (e.g., indole-3-acetic acid). This reaction is typically mediated by standard peptide coupling reagents.

For a more integrated system, a multi-step synthesis can be envisioned. For example, the synthesis of 4-indolylquinoline bis-heterocycles has been achieved through a Lewis acid-promoted Michael addition of indoles to enone-tethered imines, followed by an intramolecular Mannich-type reaction and subsequent aromatization. acs.org Adapting this to the tetrahydroquinoline system, one could potentially react an indole with an imine formed from the 4-amino group of the title compound, aiming for a C-C bond formation at the C3 position of the indole ring.

Another strategy involves the synthesis of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole, which serves as a common intermediate for various derivatives. clockss.org This highlights the synthetic interest in polycyclic structures that merge indole and tetrahydroquinoline-like features.

Diversification through N-Substitution and C-Functionalization

The 7-Nitro-1,2,3,4-tetrahydroquinoline-4-amine scaffold offers multiple sites for functionalization, primarily the secondary amine at the N1 position and the primary amine at the C4 position. The presence of the nitro group also activates the aromatic ring for certain substitutions.

N-Substitution: The secondary amine in the tetrahydroquinoline ring (N1) and the primary amine at C4 can be selectively functionalized. Due to the generally higher reactivity of the primary C4-amine, the N1-amine can often be functionalized after protecting the C4-amine.

N1-Alkylation/Arylation: The N1 position can be alkylated using alkyl halides or functionalized via reductive amination with aldehydes or ketones. It can also undergo arylation through methods like the Buchwald-Hartwig amination. These modifications can significantly alter the molecule's steric and electronic properties. For instance, N-methylation of the parent 7-nitro-1,2,3,4-tetrahydroquinoline is a known transformation. synquestlabs.com

N4-Substitution: The primary amine at C4 is highly versatile. It can be converted into a wide array of functional groups, including amides, sulfonamides, ureas, and thioureas, through reactions with acyl chlorides, sulfonyl chlorides, isocyanates, and isothiocyanates, respectively.

C-Functionalization: The introduction of the nitro group at the 7-position influences the reactivity of the aromatic portion of the molecule. This electron-withdrawing group facilitates nucleophilic aromatic substitution (SNAr) reactions, typically at positions ortho and para to the nitro group (i.e., C6 and C8), should a suitable leaving group be present. Furthermore, the functionalization of quinolones is known to be promoted by nitro groups, which can facilitate C-C bond formation at the 4-position via cine-substitution mechanisms on related quinolone systems. nih.gov A study on the regioselective nitration of tetrahydroquinoline and its N-protected derivatives has shown that the position of nitration (and thus activation) can be controlled by the choice of protecting group on the nitrogen. researchgate.net

Table 2: Examples of Potential N-Substitution Reactions

| Position | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| N1 | Alkylation | Methyl Iodide (CH₃I) | N1-Methyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-amine |

| N1 | Acylation | Acetyl Chloride (CH₃COCl) | N1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-amine |

| C4-Amine | Acylation | Benzoyl Chloride (C₆H₅COCl) | N-(7-Nitro-1,2,3,4-tetrahydroquinolin-4-yl)benzamide |

| C4-Amine | Sulfonylation | Tosyl Chloride (TsCl) | N-(7-Nitro-1,2,3,4-tetrahydroquinolin-4-yl)-4-methylbenzenesulfonamide |

Future Research Directions and Unexplored Avenues

Development of Novel Enantioselective Synthetic Routes for Chiral Tetrahydroquinolines

The synthesis of chiral tetrahydroquinolines is a highly active area of research due to their prevalence in bioactive molecules. dicp.ac.cn The development of enantioselective methods to produce specific stereoisomers of substituted tetrahydroquinolines is crucial, as biological activity is often dependent on absolute stereochemistry.

Future efforts could focus on adapting established asymmetric catalytic methods for the synthesis of chiral amines related to the 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) framework. Asymmetric hydrogenation and transfer hydrogenation are among the most direct strategies for accessing chiral tetrahydroquinolines from quinoline (B57606) precursors. dicp.ac.cnmdpi.com Research into novel iridium or rhodium-based catalysts, which have shown high efficacy for the asymmetric hydrogenation of N-heteroaromatics, could be particularly fruitful. mdpi.comnih.gov A key challenge will be the compatibility of these catalytic systems with the nitro functional group.

Recent advancements in flow chemistry offer a promising avenue for the selective synthesis of complex tetrahydroquinolines. researchgate.net A process involving a telescoped nitro reduction followed by intramolecular cyclocondensation and subsequent enantioselective transfer hydrogenation has been reported for a related selective estrogen receptor modulator (SERM). researchgate.net Adapting such a continuous-flow process, perhaps utilizing an immobilized chiral phosphoric acid organocatalyst, could enable the efficient and scalable synthesis of enantiopure 4-amino-tetrahydroquinoline derivatives. researchgate.net

Furthermore, biomimetic reduction cascades present an innovative approach. These one-pot reactions can construct chiral tetrahydroquinolines from simple starting materials with high yields and excellent enantioselectivities, offering a green and efficient alternative to traditional methods. dicp.ac.cn

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium or Rhodium Complexes with Chiral Ligands | High efficiency and enantioselectivity for quinolines. mdpi.comnih.gov | Catalyst tolerance to the nitro group and amine functionality. |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acids (CPAs) | Organocatalytic, avoiding transition metals. dicp.ac.cn | Optimization for substrates bearing both nitro and amino groups. |

| Domino Reactions | Various (e.g., Pd/C, Acid Catalysis) | High atom economy and step efficiency by combining multiple transformations in one pot. nih.gov | Designing a domino sequence to construct the 7-nitro-4-amino scaffold stereoselectively. |

| Enantioselective Flow Synthesis | Immobilized Chiral Catalysts | Scalability, safety, and precise control over reaction conditions. researchgate.net | Developing a continuous process incorporating selective nitro reduction and asymmetric cyclization. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The chemical reactivity of 7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine is largely dictated by the interplay between the electron-withdrawing nitro group on the aromatic ring and the nucleophilic primary amine at the C4 position. The versatile nature of the nitro group allows for a wide range of chemical transformations beyond simple reduction. mdpi.com

Future research should explore the unique reactivity conferred by this specific substitution pattern. For instance, the nitro group can serve as a synthetic handle for various functionalizations. It activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a pathway that could be exploited to introduce new substituents. nih.govmdpi.com Additionally, the development of selective reduction methods for the nitro group in the presence of other sensitive functionalities remains a key objective. The use of reagents like diboronic acid has shown promise for the selective reduction of nitro groups in complex molecular settings. researchgate.net

The primary amine at the C4 position is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and condensation to build more complex molecular architectures. The synthesis of morpholine- and piperidine-containing amides from 7-nitro-1,2,3,4-tetrahydroquinoline has already been demonstrated, showcasing the potential for creating libraries of novel compounds. mdpi.com

Unexplored transformation pathways could include intramolecular reactions, such as cyclizations initiated by the C4-amine or transformations involving the nitro group, like the intramolecular nitro-Mannich reaction, which has been used to synthesize other functionalized tetrahydroquinolines. researchgate.net Divergent synthesis strategies, where reaction conditions are tuned to selectively produce different products from the same starting material, could also be investigated. For example, careful selection of base and solvent has been shown to control the outcome of reactions between nitro compounds and vinyl sulfonium (B1226848) salts, leading to either nitrocyclopropanes or isoxazoline (B3343090) N-oxides. rsc.org

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Tools

A deep understanding of the reaction mechanisms, transition states, and conformational preferences of this compound is essential for rationally designing new synthetic routes and predicting its chemical behavior. Advanced spectroscopic and computational methods are indispensable for these investigations.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying nitrogen heterocycles. researchgate.nettees.ac.uk DFT calculations can be employed to:

Analyze Reaction Pathways: Elucidate the mechanisms of synthetic transformations, such as the regioselectivity of nitration or the stereochemical outcome of asymmetric reactions. nih.govresearchgate.net

Predict Reactivity: Calculate molecular properties like frontier molecular orbital (FMO) energies and electrostatic potential maps to predict sites of electrophilic or nucleophilic attack. tees.ac.uk

Rationalize Spectroscopic Data: Correlate calculated vibrational frequencies and NMR chemical shifts with experimental data to confirm molecular structures and understand intermolecular interactions. benthamdirect.com

Advanced spectroscopic techniques are crucial for characterizing the compound and any intermediates formed during its reactions. A detailed NMR analysis, including 2D techniques (COSY, HSQC, HMBC), is fundamental for unambiguous structural assignment, as has been performed for related nitro-tetrahydroquinoline isomers. researchgate.net Vibrational spectroscopy (FT-IR and Raman) can provide valuable information about specific functional groups, with characteristic bands for the nitro group being particularly informative. researchgate.net

Future studies could involve time-resolved spectroscopy to monitor reaction kinetics and identify transient intermediates. Combining experimental kinetic studies with DFT modeling can provide a comprehensive picture of the reaction energy profile, revealing the factors that control selectivity and efficiency, as has been demonstrated in mechanistic studies of Ir-catalyzed asymmetric hydrogenation. nih.gov

| Tool/Technique | Specific Application for this compound | Anticipated Insights |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of asymmetric syntheses; calculating charge distribution and FMOs. researchgate.nettees.ac.uk | Origin of enantioselectivity; prediction of reactivity and regioselectivity. |

| Time-Dependent DFT (TD-DFT) | Predicting electronic transitions and UV-Vis spectra. tees.ac.uk | Understanding electronic properties and correlating with experimental spectra. |

| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals. researchgate.net | Confirmation of the C4-amino and C7-nitro substitution pattern and stereochemistry of derivatives. |

| FT-IR & Raman Spectroscopy | Characterizing vibrational modes, especially of the nitro and amino groups. researchgate.net | Information on functional group transformations and intermolecular hydrogen bonding. |

| Molecular Dynamics (MD) Simulations | Studying conformational flexibility and solvent effects. tees.ac.uk | Insight into the dynamic behavior of the molecule and its interaction with catalysts or biological targets. |

Q & A

Basic: What are the standard synthetic routes for preparing 7-Nitro-1,2,3,4-tetrahydroquinolin-4-amine?

Methodological Answer:

The synthesis typically involves reductive amination or functional group modifications. For example:

- Reductive Amination: React 1,2,3,4-tetrahydroquinoline derivatives with nitro-containing precursors in the presence of sodium triacetoxyborohydride (STAB) and acetic acid. This method yields intermediates like 6-nitro derivatives (e.g., compound 46 in ), which can be further reduced to the amine .

- Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) or enzymatic reduction can convert nitro groups to amines. Ensure inert conditions to prevent over-reduction or side reactions.

Key Validation: Use ¹H NMR to confirm amine formation (δ ~1.5–2.5 ppm for NH₂ or NH protons) and ESI-MS for molecular weight verification (e.g., m/z = 206.1 for C₉H₁₁N₃O₂) .

Basic: How can researchers verify the structural integrity and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR: Identify characteristic shifts, such as aromatic protons (δ ~6.5–8.5 ppm) and amine protons (δ ~2.0–3.5 ppm). For example, tertiary amines in related compounds show δ ~2.5–3.0 ppm in ¹H NMR .

- Mass Spectrometry (ESI-MS/HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. Discrepancies >5 ppm in HRMS suggest impurities .

- HPLC: Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays: Screen against target enzymes (e.g., Plasmodium dihydroorotate dehydrogenase for antimalarial activity) using spectrophotometric or fluorometric methods. IC₅₀ values are calculated via dose-response curves .

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., trifluoromethyl groups) to enhance lipophilicity and target binding. For example, trifluoromethyl derivatives in showed improved antimycobacterial activity due to increased membrane permeability .

- Cytotoxicity Testing: Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI = IC₅₀(host)/IC₅₀(target)) .

Advanced: How can researchers resolve contradictions in synthetic yields or spectral data for derivatives?

Methodological Answer:

- Reaction Optimization: Vary solvents (e.g., NMP vs. DMF) or reducing agents (STAB vs. NaBH₄). For instance, STAB in acetic acid improves yields for sterically hindered amines (e.g., compound 49 in : 98% yield) .

- Spectral Re-analysis: Compare NMR data with computational predictions (e.g., DFT-calculated shifts) to identify misassignments. For example, nitro group deshielding effects can shift aromatic protons by ~0.3 ppm .

- Reproducibility Checks: Validate protocols using independent synthetic routes (e.g., tert-butyl carbamate protection in vs. direct alkylation in ) .

Advanced: What advanced techniques elucidate the conformational dynamics of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures to determine bond angles and torsion angles. For example, tetrahydroquinoline derivatives in showed planar aromatic rings with chair-like conformations in the tetrahydro ring .

- Dynamic NMR: Study temperature-dependent coalescence of proton signals to assess rotational barriers (e.g., amine inversion barriers ~10–15 kcal/mol) .

- DFT/MD Simulations: Model solvent effects (e.g., aqueous vs. DMSO) on stability. Polar solvents stabilize zwitterionic forms in nitro-amine systems .

Advanced: How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry: Continuous flow systems reduce exothermic risks in nitro group reductions. For example, microreactors improve heat dissipation during catalytic hydrogenation .

- Green Chemistry: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Purification: Optimize column chromatography (silica gel, gradient elution) or use recrystallization (ethanol/water mixtures) for gram-scale batches .

Advanced: What analytical methods detect degradation products or isomers in this compound?

Methodological Answer:

- LC-MS/MS: Use triple quadrupole systems to identify nitro-to-amine reduction byproducts (e.g., m/z shifts of +2 for dihydro intermediates) .

- Chiral HPLC: Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB) if asymmetric synthesis introduces stereocenters .

- Stability Studies: Accelerated degradation under heat (40°C) or UV light identifies photolabile nitro groups, requiring amber glass storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.